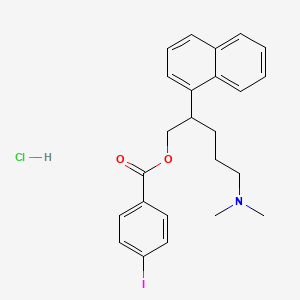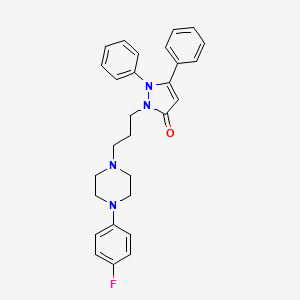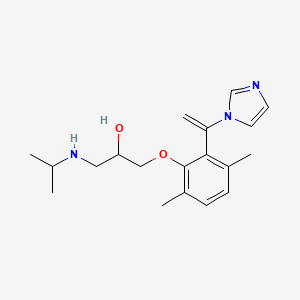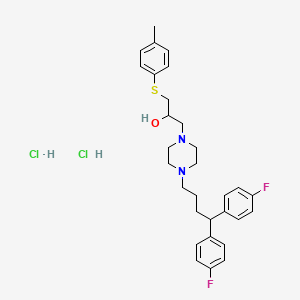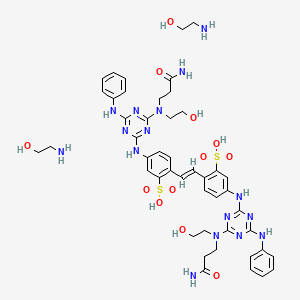
Phostriecin free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phostriecin free acid is a natural product known for its potent biological activities, particularly as an inhibitor of protein phosphatase 2A (PP2A). It is a phosphate monoester and has been studied extensively for its antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of phostriecin free acid involves multiple steps, including the formation of the phosphate monoester, the α,β-unsaturated lactone, and the hydrophobic Z,Z,E-triene tail. The synthesis begins with the preparation of key intermediates, followed by their assembly under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves precise control of reaction conditions to ensure the correct stereochemistry and functional group placement .
Analyse Des Réactions Chimiques
Types of Reactions
Phostriecin free acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
Phostriecin free acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phosphate monoesters and their reactivity.
Biology: It serves as a tool for investigating the role of protein phosphatases in cellular processes.
Medicine: Its potent antitumor activity makes it a candidate for cancer research and potential therapeutic development.
Industry: It is used in the development of biochemical assays and as a reference compound in analytical chemistry .
Mécanisme D'action
Phostriecin free acid exerts its effects primarily by inhibiting protein phosphatase 2A (PP2A). This inhibition disrupts cellular signaling pathways, leading to the induction of apoptosis in cancer cells. The compound’s unique structure, including the phosphate monoester and the α,β-unsaturated lactone, is crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sultriecin: A structurally related compound that lacks the phosphate monoester, making it less active as a PP2A inhibitor.
Okadaic Acid: Another potent PP2A inhibitor but with a different structural framework.
Cantharidin: A natural product with similar biological activity but distinct chemical structure .
Uniqueness
Phostriecin free acid is unique due to its specific combination of functional groups, which confer high selectivity and potency as a PP2A inhibitor. Its structure-activity relationship has been extensively studied, highlighting the importance of the phosphate monoester and the unsaturated lactone for its biological activity .
Propriétés
Numéro CAS |
1213827-23-6 |
|---|---|
Formule moléculaire |
C23H35O8P |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C23H35O8P/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H2,27,28,29)/b8-7+,10-9-,13-11-,15-12+/t18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
LVMADDXZVOMHTH-AMXMUAFGSA-N |
SMILES isomérique |
CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



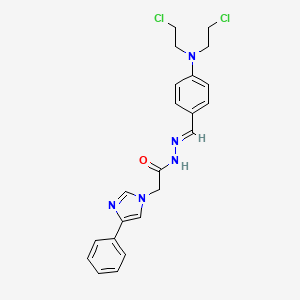

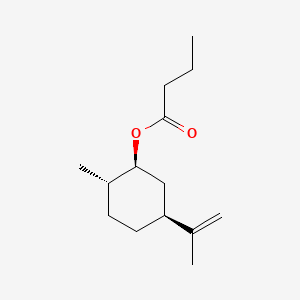
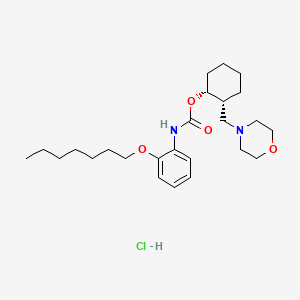
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12744874.png)
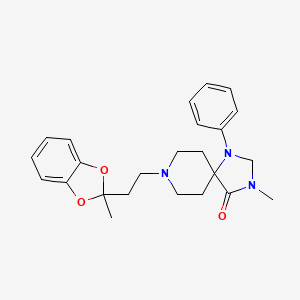
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)
